![molecular formula C18H22N2O5 B4436864 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4436864.png)
3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione
Übersicht
Beschreibung
3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione, also known as DMPPD, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions.
Wirkmechanismus
3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione has been shown to interact with various biological targets, including enzymes, receptors, and ion channels. Its mechanism of action involves the inhibition of the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of inflammatory mediators. 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione has also been shown to bind to certain receptors, such as the adenosine A2A receptor, which is involved in the regulation of neurotransmitter release. Additionally, 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione has been shown to modulate the activity of ion channels, such as the voltage-gated potassium channel, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects, depending on the target it interacts with. Inhibition of cyclooxygenase-2 by 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione leads to a reduction in the production of inflammatory mediators, which can be beneficial in the treatment of inflammatory diseases. Binding of 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione to the adenosine A2A receptor leads to the modulation of neurotransmitter release, which can have implications for the treatment of neurological disorders. Modulation of the activity of ion channels by 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione can lead to changes in neuronal excitability, which can have implications for the treatment of neurological and psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione has several advantages for lab experiments, including its ease of synthesis, stability, and versatility as a building block for the synthesis of novel materials. However, 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione also has limitations, including its low solubility in water and some organic solvents, which can limit its use in certain experiments. Additionally, the mechanism of action of 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione is complex and not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione, including the development of new synthetic methods to increase the yield and purity of 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione, the investigation of its potential applications in the treatment of neurological and psychiatric disorders, and the development of new materials with unique optical and electronic properties based on 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione. Additionally, further research is needed to fully understand the mechanism of action of 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione and its interactions with biological targets.
Wissenschaftliche Forschungsanwendungen
3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione has been tested for its anti-inflammatory, anti-cancer, and anti-bacterial properties. In materials science, 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione has been used as a building block for the synthesis of novel materials with unique optical and electronic properties. In organic electronics, 3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-1-(3-methoxyphenyl)-2,5-pyrrolidinedione has been studied as a potential candidate for the development of organic field-effect transistors and organic solar cells.
Eigenschaften
IUPAC Name |
3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-23-14-4-2-3-13(11-14)20-16(21)12-15(17(20)22)19-7-5-18(6-8-19)24-9-10-25-18/h2-4,11,15H,5-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNNFAACUPMEIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCC4(CC3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(4-fluorobenzyl)(methylsulfonyl)amino]-N,N-dimethylbenzamide](/img/structure/B4436807.png)
![ethyl 2-{[4-(1H-tetrazol-1-yl)benzoyl]amino}benzoate](/img/structure/B4436808.png)
![N-cyclohexyl-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4436810.png)
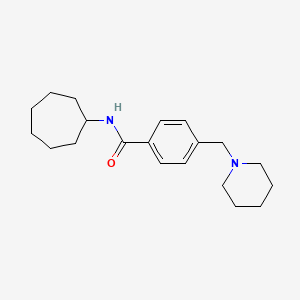
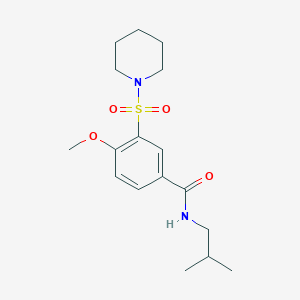
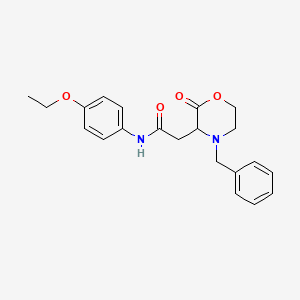
![4-[3-(4-tert-butylphenyl)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4436829.png)
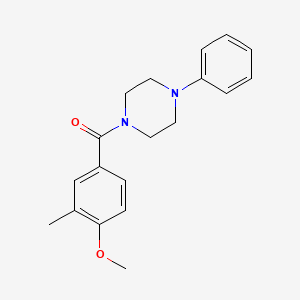
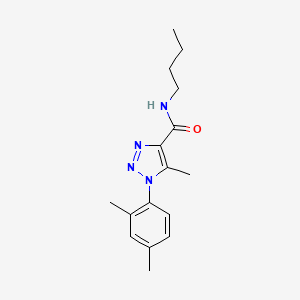
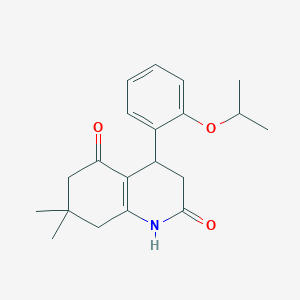
![{[2-(4-methoxyphenyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]thio}acetic acid](/img/structure/B4436875.png)
![4-methoxy-N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B4436878.png)
![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-fluorophenyl)propanamide](/img/structure/B4436887.png)